molecular formula C20H28N6O2 B2436382 1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1171567-16-0

1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Katalognummer: B2436382
CAS-Nummer: 1171567-16-0
Molekulargewicht: 384.484
InChI-Schlüssel: GBLHMAQBYCDAFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a urea linkage and a complex arrangement involving a dimethylphenyl group, a piperazine moiety, and a pyrimidine derivative. The molecular formula is C19H26N6OC_{19}H_{26}N_{6}O, with a molecular weight of approximately 366.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • PD-1/PD-L1 Pathway : Similar compounds have shown activity as antagonists in the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy. The urea group may facilitate binding to PD-L1, enhancing T-cell activation and anti-tumor immunity .
  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways, potentially leading to anti-cancer effects.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

Activity Description
Antitumor Effects Inhibits tumor growth in various cancer cell lines by modulating immune responses .
Antimicrobial Properties Demonstrates activity against certain bacterial strains, indicating potential as an antibiotic .
Cytotoxicity Exhibits selective cytotoxicity towards cancer cells while sparing normal cells, enhancing safety .

Study 1: Antitumor Activity

In vitro assays were conducted using human cancer cell lines treated with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 100 nM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Study 2: Immune Modulation

A study evaluated the compound's impact on T-cell activation in the presence of PD-L1 expressing tumor cells. The results indicated that treatment with the compound significantly increased IFN-gamma production from T-cells, suggesting enhanced immune response against tumor cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and moderate bioavailability. Toxicity assessments indicated low systemic toxicity at therapeutic doses, although further studies are needed to fully characterize its safety profile.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related diarylurea derivatives have demonstrated their ability to inhibit cell growth in multiple cancer types, including melanoma and renal cancer. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study Example : A comparative study on urea derivatives revealed that certain modifications to the phenyl group enhanced anticancer activity, leading to higher IC50 values against established cancer cell lines .

Enzyme Inhibition

The compound is hypothesized to inhibit specific enzymes critical for cellular processes. For example, it may target dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby impeding cancer cell proliferation.

Research Findings : Inhibitory assays have shown that similar compounds can significantly reduce the activity of DHFR, suggesting potential use in combination therapies for resistant cancer types .

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial properties against various bacterial strains. The presence of a piperazine moiety is often associated with enhanced antibacterial activity.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Salmonella typhi16 µg/mLStrong

This table summarizes findings from antimicrobial studies where the compound demonstrated varying degrees of effectiveness against different strains .

Neuropharmacological Potential

Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems and their potential use in treating neurodegenerative diseases.

Case Study Insight : Research into related compounds has indicated that they can act as acetylcholinesterase inhibitors, which may be beneficial in treating conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-15-4-5-17(12-16(15)2)24-20(27)21-6-11-28-19-13-18(22-14-23-19)26-9-7-25(3)8-10-26/h4-5,12-14H,6-11H2,1-3H3,(H2,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLHMAQBYCDAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.